Cas no 2094744-53-1 (2-(Methylamino)ethane-1-sulfonamide hydrochloride)

2-(Methylamino)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative with potential applications in medicinal chemistry and biochemical research. Its structural features, including the methylamino and sulfonamide functional groups, make it a versatile intermediate for synthesizing pharmacologically active compounds. The hydrochloride salt form enhances solubility and stability, facilitating handling in experimental settings. This compound may serve as a precursor in the development of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets. Its well-defined chemical properties and purity make it suitable for controlled synthetic processes and structure-activity relationship studies.
2-(Methylamino)ethane-1-sulfonamide hydrochloride structure
2094744-53-1 structure
Product Name:2-(Methylamino)ethane-1-sulfonamide hydrochloride
CAS No:2094744-53-1
MF:C3H11ClN2O2S
MW:174.649638414383
CID:4637453
Update Time:2025-11-02

2-(Methylamino)ethane-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)ethane-1-sulfonamide hydrochloride
    • 2-(methylamino)ethanesulfonamide;hydrochloride
    • AT20776
    • 2-(METHYLAMINO)ETHANE-1-SULFONAMIDE HCL
    • Z2755724014
    • 2-(Methylamino)ethane-1-sulfonamide hydrochloride
    • Inchi: 1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H
    • InChI Key: MYXMVULJZGHTFP-UHFFFAOYSA-N
    • SMILES: Cl.S(CCNC)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Topological Polar Surface Area: 80.6

2-(Methylamino)ethane-1-sulfonamide hydrochloride Pricemore >>

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Additional information on 2-(Methylamino)ethane-1-sulfonamide hydrochloride

Comprehensive Guide to 2-(Methylamino)ethane-1-sulfonamide hydrochloride (CAS No. 2094744-53-1)

2-(Methylamino)ethane-1-sulfonamide hydrochloride (CAS No. 2094744-53-1) is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its methylamino and sulfonamide functional groups, has garnered attention for its unique chemical properties and applications. Researchers and industry professionals are increasingly interested in 2-(Methylamino)ethane-1-sulfonamide HCl due to its role in drug discovery and development, particularly in targeting enzymes and receptors.

The molecular structure of 2-(Methylamino)ethane-1-sulfonamide hydrochloride includes a sulfonamide group linked to an ethane backbone, with a methylamino substituent. This configuration enhances its solubility in aqueous solutions, making it suitable for various biological assays. The hydrochloride salt form further improves its stability, ensuring consistent performance in laboratory settings. As a result, this compound is often utilized in high-throughput screening and medicinal chemistry projects.

One of the most discussed applications of 2-(Methylamino)ethane-1-sulfonamide hydrochloride is its potential as a carbon anhydrase inhibitor. Recent studies highlight its affinity for specific isoforms of carbonic anhydrase, a key enzyme involved in physiological processes such as pH regulation and CO2 transport. This property aligns with current trends in precision medicine, where researchers seek targeted therapies for conditions like glaucoma and cancer. The compound's selective inhibition profile makes it a valuable tool for investigating enzyme mechanisms.

In the context of drug design, 2-(Methylamino)ethane-1-sulfonamide HCl serves as a versatile intermediate or building block. Its modular structure allows for easy modification, enabling chemists to explore diverse structure-activity relationships (SAR). This flexibility is particularly relevant in the development of small-molecule therapeutics, where optimizing pharmacokinetic properties is critical. Industry reports suggest growing demand for such sulfonamide-based compounds in orphan drug research and rare disease treatment development.

From a synthetic chemistry perspective, the preparation of 2-(Methylamino)ethane-1-sulfonamide hydrochloride typically involves nucleophilic substitution reactions followed by salt formation. Recent advancements in green chemistry have prompted researchers to explore more sustainable routes for its synthesis, minimizing waste and energy consumption. These efforts resonate with the broader scientific community's focus on environmentally friendly manufacturing processes.

The analytical characterization of 2-(Methylamino)ethane-1-sulfonamide HCl employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Purity assessment is crucial, as even minor impurities can affect biological activity. Quality control protocols for this compound often include residual solvent analysis and chiral purity testing, reflecting the pharmaceutical industry's stringent standards.

Market trends indicate rising interest in specialty chemicals like 2-(Methylamino)ethane-1-sulfonamide hydrochloride, driven by increased R&D investment in biopharmaceuticals. The compound's CAS registry number (2094744-53-1) serves as a unique identifier in global chemical databases, facilitating procurement and regulatory compliance. Suppliers are expanding their catalogs to include such research-grade chemicals, catering to academic institutions and contract research organizations.

Storage and handling recommendations for 2-(Methylamino)ethane-1-sulfonamide hydrochloride emphasize protection from moisture and maintenance at controlled room temperature. These precautions ensure long-term stability and preserve the compound's reactivity for organic synthesis applications. Proper documentation, including safety data sheets (SDS), is essential for laboratory compliance with Good Laboratory Practice (GLP) standards.

Future research directions for 2-(Methylamino)ethane-1-sulfonamide HCl may explore its potential in neurological disorders, given the sulfonamide class's historical relevance in central nervous system drug development. The compound's blood-brain barrier permeability could be investigated using modern in silico prediction tools, addressing a key challenge in neuropharmacology. Such studies would align with current priorities in neurodegenerative disease research.

In summary, 2-(Methylamino)ethane-1-sulfonamide hydrochloride (CAS No. 2094744-53-1) represents an important chemical entity with multifaceted applications in life sciences. Its combination of structural features and biological activity makes it a compelling subject for ongoing research across multiple disciplines. As scientific understanding of sulfonamide pharmacology evolves, this compound will likely continue to play a significant role in advancing therapeutic innovations.

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